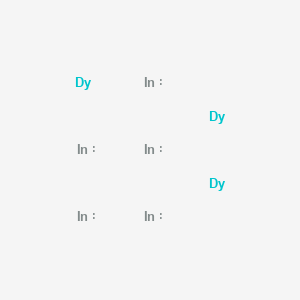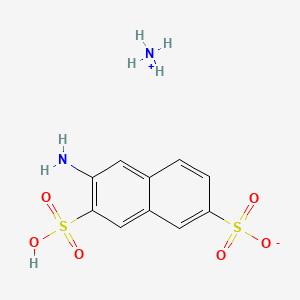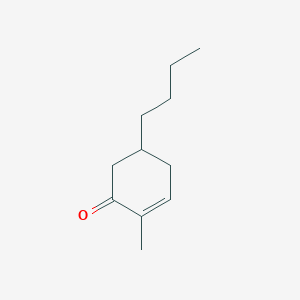![molecular formula C14H15NO5 B14423712 Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 80880-60-0](/img/structure/B14423712.png)
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group and an oxobutanoate ester
Méthodes De Préparation
The synthesis of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 2-nitrobenzaldehyde with isopropyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of isopropyl acetoacetate to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to catalyze the reaction .
Analyse Des Réactions Chimiques
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Applications De Recherche Scientifique
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
Propan-2-yl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with the nitro group in the para position.
Propan-2-yl 2-[(2-aminophenyl)methylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .
Propriétés
Numéro CAS |
80880-60-0 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H15NO5/c1-9(2)20-14(17)12(10(3)16)8-11-6-4-5-7-13(11)15(18)19/h4-9H,1-3H3 |
Clé InChI |
VNVRYXSAKPPUCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)

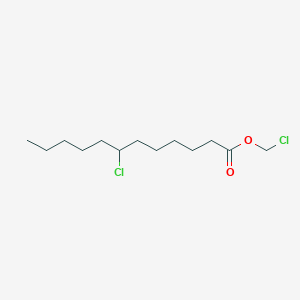

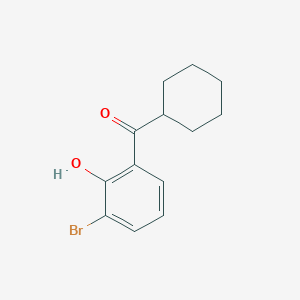
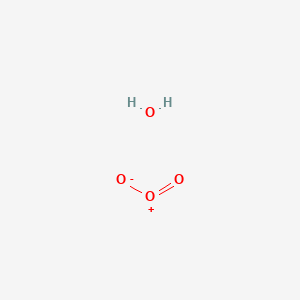

![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
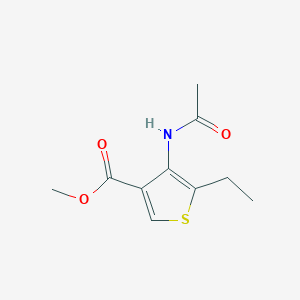
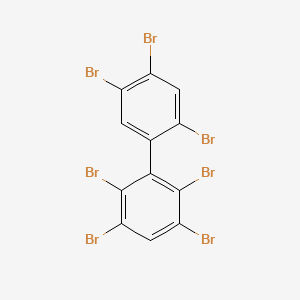
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
